N-(2-methoxyphenyl)-2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]butanamide

Catalog No.
S12048630
CAS No.
M.F
C21H21N5O2S
M. Wt
407.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(2-methoxyphenyl)-2-[(5-methyl-5H-[1,2,4]triazin...

Product Name

N-(2-methoxyphenyl)-2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]butanamide

IUPAC Name

N-(2-methoxyphenyl)-2-[(5-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]butanamide

Molecular Formula

C21H21N5O2S

Molecular Weight

407.5 g/mol

InChI

InChI=1S/C21H21N5O2S/c1-4-17(20(27)22-14-10-6-8-12-16(14)28-3)29-21-23-19-18(24-25-21)13-9-5-7-11-15(13)26(19)2/h5-12,17H,4H2,1-3H3,(H,22,27)

InChI Key

FULMTEGSECDPKH-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)NC1=CC=CC=C1OC)SC2=NC3=C(C4=CC=CC=C4N3C)N=N2

N-(2-methoxyphenyl)-2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]butanamide is a complex organic compound characterized by its unique structure that combines a methoxyphenyl group with a triazinoindole core and a butanamide moiety. This compound belongs to the class of triazinoindole derivatives, which are recognized for their diverse biological activities and potential therapeutic applications in medicinal chemistry. The molecular formula of this compound is C20H20N6OS2C_{20}H_{20}N_{6}OS_{2} with a molecular weight of approximately 424.5 g/mol. Its IUPAC name reflects the intricate arrangement of its constituent elements and functional groups, indicating its potential for various chemical interactions and biological activities.

The chemical reactivity of N-(2-methoxyphenyl)-2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]butanamide encompasses several types of reactions:

  • Substitution Reactions: The presence of the sulfanyl group allows for nucleophilic substitution reactions where the sulfur atom can be replaced by other nucleophiles.
  • Condensation Reactions: The amide functionality can participate in condensation reactions with various acids or alcohols.
  • Redox Reactions: The triazinoindole core may undergo oxidation or reduction depending on the reaction conditions and reagents used.

These reactions can lead to the formation of various derivatives that may exhibit altered biological properties.

N-(2-methoxyphenyl)-2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]butanamide has been investigated for its potential therapeutic properties. Preliminary studies suggest that it may possess:

  • Anticancer Activity: The compound has shown promise in inhibiting cancer cell proliferation in vitro.
  • Antimicrobial Properties: Research indicates activity against certain bacterial strains, suggesting potential as an antimicrobial agent.
  • Neuroprotective Effects: Some studies have hinted at its ability to protect neuronal cells from oxidative stress.

These biological activities make it a candidate for further research in drug development.

The synthesis of N-(2-methoxyphenyl)-2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]butanamide typically involves multiple synthetic steps:

  • Formation of the Triazinoindole Core: The initial step may involve the synthesis of 5-methyl-5H-[1,2,4]triazino[5,6-b]indole from appropriate starting materials through cyclization reactions.
  • Sulfanylation: This intermediate is then reacted with a thiol reagent to introduce the sulfanyl group.
  • Amidation: The resulting sulfanyl derivative is subsequently reacted with 2-methoxyphenyl butanoic acid or an equivalent amine to form the final butanamide product.

Optimizations in reaction conditions and purification processes are crucial for enhancing yield and purity during synthesis.

N-(2-methoxyphenyl)-2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]butanamide has potential applications in:

  • Pharmaceutical Development: Due to its biological activity, it could be developed into a therapeutic agent targeting cancer or infectious diseases.
  • Research: It serves as a valuable tool for studying the mechanisms of action related to triazinoindole derivatives and their interactions with biological targets.

Interaction studies involving N-(2-methoxyphenyl)-2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]butanamide have focused on its binding affinity to specific enzymes and receptors. These studies are essential for understanding its mechanism of action and optimizing its pharmacological properties. Techniques such as molecular docking and in vitro assays are commonly employed to elucidate these interactions.

Several compounds share structural similarities with N-(2-methoxyphenyl)-2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]butanamide. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
2-Chloro-N-(2-hydroxy-5-methoxyphenyl)-5-nitrobenzamideContains a chloro group and nitro substituentDemonstrates different biological activities due to electronic effects from nitro group .
2-{(5-Methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl}-N-(4-propylthiadiazol)acetamideSimilar triazinoindole core with thiadiazoleExhibits distinct properties due to thiadiazole ring .
N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamideIndole and methoxynaphthalene substituentsFocused on anti-inflammatory properties .

These compounds highlight the uniqueness of N-(2-methoxyphenyl)-2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]butanamide in terms of its specific structural features and potential applications in medicinal chemistry.

XLogP3

3.7

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

407.14159610 g/mol

Monoisotopic Mass

407.14159610 g/mol

Heavy Atom Count

29

Dates

Last modified: 08-09-2024

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